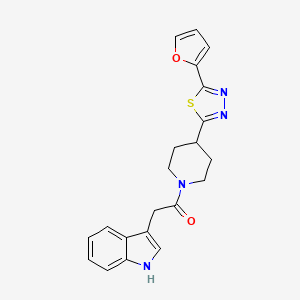
(E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTP is a synthetic organic compound that belongs to the family of chalcones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of (E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. (E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. (E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process.
Biochemical and Physiological Effects:
(E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one has been shown to exhibit various biochemical and physiological effects in the body. In animal studies, (E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one has been shown to reduce inflammation and pain in a dose-dependent manner. (E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one has also been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In addition, (E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one has been shown to exhibit anti-microbial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one in lab experiments include its diverse biological activities, ease of synthesis, and low cost. However, the limitations of using (E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Future Directions
For the study of (E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one include investigating its therapeutic potential, insecticidal properties, and synthesis of novel derivatives.
Synthesis Methods
The synthesis of (E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one involves the reaction of 2-acetyl-4,5-dimethylphenol with benzyl bromide in the presence of a base such as potassium carbonate to form the intermediate compound 2-(benzyloxy)-4,5-dimethylacetophenone. This intermediate is then reacted with 2-phenylthiazol-4-ylhydrazine in the presence of glacial acetic acid to form the final product (E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one.
Scientific Research Applications
(E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, (E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In agriculture, (E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one has been studied as a potential pesticide due to its insecticidal properties. In material science, (E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one has been used as a starting material for the synthesis of various organic compounds.
properties
IUPAC Name |
(E)-1-(4,5-dimethyl-2-phenylmethoxyphenyl)-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO2S/c1-19-15-24(26(16-20(19)2)30-17-21-9-5-3-6-10-21)25(29)14-13-23-18-31-27(28-23)22-11-7-4-8-12-22/h3-16,18H,17H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDZDOUGIQDPIS-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC2=CC=CC=C2)C(=O)C=CC3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)OCC2=CC=CC=C2)C(=O)/C=C/C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2-phenylthiazol-4-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

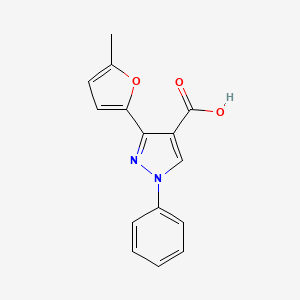
![3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2950903.png)
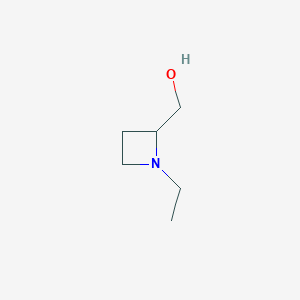
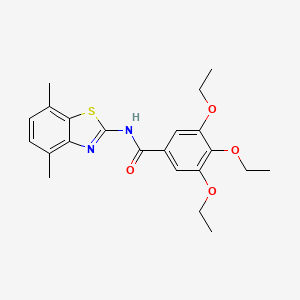
![Methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2950906.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2950910.png)

![2-(4-ethoxyphenyl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2950912.png)
![1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2950914.png)
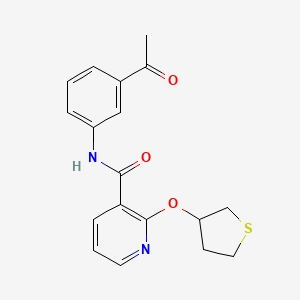

![4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine](/img/structure/B2950923.png)
